molecular formula C10H8ClNO3 B3370364 (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 36847-88-8

(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3370364
CAS No.: 36847-88-8
M. Wt: 225.63 g/mol
InChI Key: VGCOUGYIWJRLKT-SNAWJCMRSA-N
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Description

(2E)-4-[(3-Chlorophenyl)amino]-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enoic acid backbone and a 3-chlorophenyl substituent. The (2E) configuration denotes the trans arrangement of the double bond between C2 and C3. This compound belongs to a class of molecules where the substitution pattern on the aromatic ring significantly influences electronic properties, solubility, and biological activity .

Properties

IUPAC Name

(E)-4-(3-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOUGYIWJRLKT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-88-8
Record name 3'-CHLOROMALEANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 3-chloroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Substituent Melting Point (°C) Solubility (Organic Solvents) Dissociation Constant (pKa) References
(2E)-4-[(3-Chlorophenyl)amino]-4-oxobut-2-enoic acid 3-Cl Not reported Moderate in isopropyl alcohol/acetone mixtures Not reported
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid 4-Cl, 2-formyl 157–183 Low in water Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃ Not reported Insoluble in water 2.81 ± 0.25
(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid 4-CN Not reported Soluble in polar aprotic solvents Not reported
(2E)-4-[(2-Bromo-4-methylphenyl)amino]-4-oxobut-2-enoic acid 2-Br, 4-CH₃ Not reported Not reported Not reported

Key Observations :

  • Chlorine Substituents : The position of chlorine affects solubility and reactivity. The 3-chloro derivative (target compound) is moderately soluble in isopropyl alcohol/acetone mixtures, while the 4-chloro analog (with additional 2-formyl group) shows lower water solubility .
  • Electron-Withdrawing Groups: The cyano (CN) substituent in the 4-position enhances polarity, making the compound more soluble in polar aprotic solvents like DMSO or DMF .
  • Methyl Groups : The 4-methyl analog exhibits water insolubility and a lower pKa (2.81), suggesting stronger acidity compared to unsubstituted derivatives .

Yield and Purity :

  • The 4-methyl derivative was synthesized with a mass fraction purity of 94.23% using optimized solvent ratios (isopropyl alcohol:acetone = 4:3) .
  • Cyano-substituted analogs are validated via LCMS, HPLC, and NMR, confirming high purity for pharmaceutical applications .

Insights :

  • The 3-chloro derivative’s bioactivity is hypothesized to arise from its ability to mimic transition states in enzyme catalysis, akin to HIV-1 integrase inhibitors .
  • The presence of a piperazine ring in the 3-chloro analog () expands its utility in CNS drug discovery due to enhanced blood-brain barrier penetration .

Structural and Electronic Comparisons

  • Hammett Parameters: notes correlations between substituent σ values and redox potentials. The 3-Cl group (σ ≈ 0.37) likely reduces electron density at the carbonyl, enhancing electrophilicity compared to methyl (σ ≈ -0.17) or cyano (σ ≈ 0.66) groups .
  • Frontier Orbital Analysis : HOMO-LUMO gaps influence reactivity. Electron-withdrawing groups (Cl, CN) lower LUMO energy, facilitating nucleophilic attacks—critical in maleamic acid derivatives’ role as Michael acceptors .

Biological Activity

(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known as a derivative of amino acids, has garnered attention in medicinal chemistry due to its unique structural features that allow for interactions with various biological pathways. This compound, characterized by the presence of a chlorophenyl group attached to an amino group and a butenoic acid structure, exhibits potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3, with a molecular weight of 225.63 g/mol. Its structure includes a conjugated system with both an amine and a carbonyl functional group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
CAS Number36847-88-8

Synthesis

The synthesis of this compound typically involves the condensation of 3-chloroaniline with maleic anhydride under controlled conditions, often in a solvent like acetic acid at elevated temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biological pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to desired biological effects. Further studies are required to elucidate the exact molecular targets and pathways involved .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study:
In a study evaluating the anticancer effects on colon cancer cells, this compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications .

Comparison with Similar Compounds

The compound's unique structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideContains thiadiazole ringKnown for its antiviral activity
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl esterHydroxy and dimethyl groupsSelective inhibition of colon cancer cell proliferation
(2E)-4-[3-(trifluoromethyl)phenyl]amino]-4-oxobut-2-enoic acidTrifluoromethyl groupPotential anti-inflammatory effects

Q & A

Q. How can crystallography resolve discrepancies in reported molecular conformations?

  • Methodological Answer: Grow single crystals via slow evaporation (solvent: DMF/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELX and compare with DFT-optimized geometries to validate stereoelectronic effects .

Notes

  • Advanced questions emphasize mechanistic studies, data reconciliation, and computational integration.
  • Basic questions focus on synthesis, characterization, and purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
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(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid

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